molecular formula C9H16N2O B11914539 Octahydro-1H-isoindole-1-carboxamide

Octahydro-1H-isoindole-1-carboxamide

Cat. No.: B11914539
M. Wt: 168.24 g/mol
InChI Key: SKJLHEBKXBAPNI-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindole-1-carboxamide: is a heterocyclic compound with the molecular formula C9H16N2O It is a derivative of isoindole, characterized by the presence of an amide group attached to the nitrogen atom of the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1H-isoindole-1-carboxamide typically involves the reduction of isoindole derivatives followed by the introduction of the carboxamide group. One common method involves the hydrogenation of isoindole in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting octahydro-isoindole is then reacted with an appropriate carboxylating agent, such as phosgene or carbonyldiimidazole, to form the carboxamide derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-isoindole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the isoindole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of fully hydrogenated isoindole derivatives.

    Substitution: Introduction of alkyl, acyl, or other functional groups onto the isoindole ring.

Scientific Research Applications

Chemistry: Octahydro-1H-isoindole-1-carboxamide is used as a building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: this compound derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways and inhibit specific enzymes makes them valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of Octahydro-1H-isoindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. This can result in the inhibition or activation of specific biological pathways, depending on the nature of the target and the compound’s structure.

Comparison with Similar Compounds

    Isoindole: The parent compound of Octahydro-1H-isoindole-1-carboxamide, characterized by its aromatic ring structure.

    Indole: A structurally related compound with a fused benzene and pyrrole ring system.

    Pyrrole: A five-membered heterocyclic compound with a single nitrogen atom.

Uniqueness: this compound is unique due to its fully hydrogenated isoindole ring and the presence of a carboxamide group. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxamide

InChI

InChI=1S/C9H16N2O/c10-9(12)8-7-4-2-1-3-6(7)5-11-8/h6-8,11H,1-5H2,(H2,10,12)

InChI Key

SKJLHEBKXBAPNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CNC2C(=O)N

Origin of Product

United States

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